molecular formula C9H6N2S2 B3256772 5'-Amino-2,3'-bithiophene-4'-carbonitrile CAS No. 276670-60-1

5'-Amino-2,3'-bithiophene-4'-carbonitrile

Cat. No. B3256772
CAS RN: 276670-60-1
M. Wt: 206.3 g/mol
InChI Key: OMMDPTFXYBRCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5’-Amino-2,3’-bithiophene-4’-carbonitrile” is a chemical compound with the molecular formula C9H6N2S2 . It is a derivative of bithiophene, a type of thiophene, which is a sulfur-containing heterocycle .


Synthesis Analysis

The synthesis of thiophene derivatives, including “5’-Amino-2,3’-bithiophene-4’-carbonitrile”, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of “5’-Amino-2,3’-bithiophene-4’-carbonitrile” consists of a bithiophene backbone with an amino group at the 5’ position and a carbonitrile group at the 4’ position .

Future Directions

The future directions for “5’-Amino-2,3’-bithiophene-4’-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Thiophene derivatives have been of interest due to their potential biological activities and applications in material science .

properties

IUPAC Name

2-amino-4-thiophen-2-ylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S2/c10-4-6-7(5-13-9(6)11)8-2-1-3-12-8/h1-3,5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMDPTFXYBRCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Amino-2,3'-bithiophene-4'-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Amino-2,3'-bithiophene-4'-carbonitrile
Reactant of Route 2
Reactant of Route 2
5'-Amino-2,3'-bithiophene-4'-carbonitrile
Reactant of Route 3
Reactant of Route 3
5'-Amino-2,3'-bithiophene-4'-carbonitrile
Reactant of Route 4
Reactant of Route 4
5'-Amino-2,3'-bithiophene-4'-carbonitrile
Reactant of Route 5
Reactant of Route 5
5'-Amino-2,3'-bithiophene-4'-carbonitrile
Reactant of Route 6
5'-Amino-2,3'-bithiophene-4'-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.